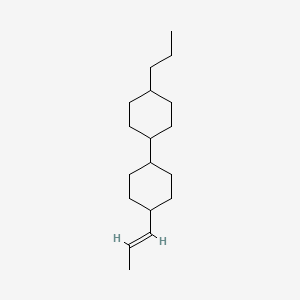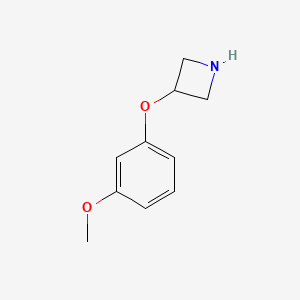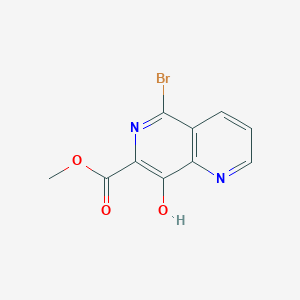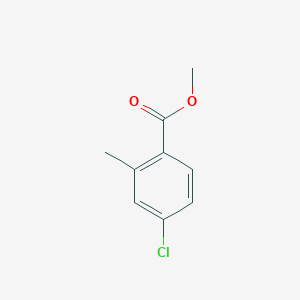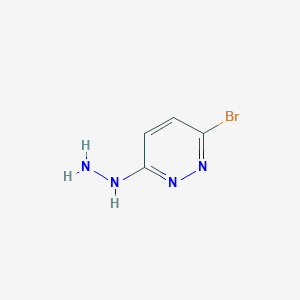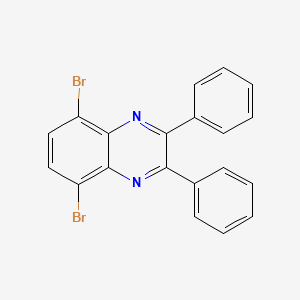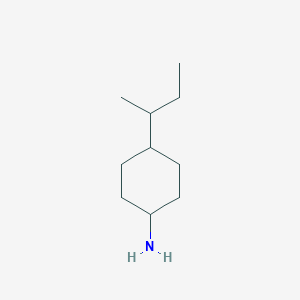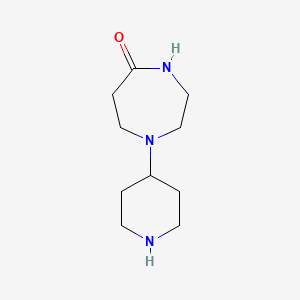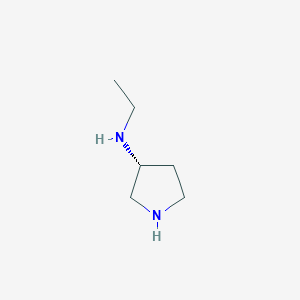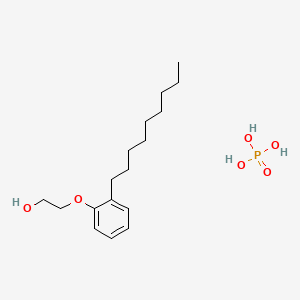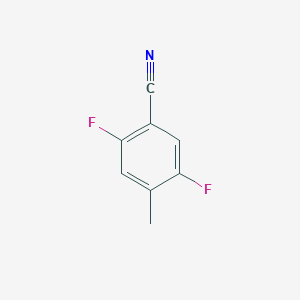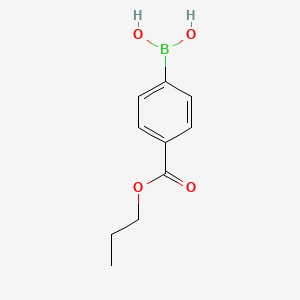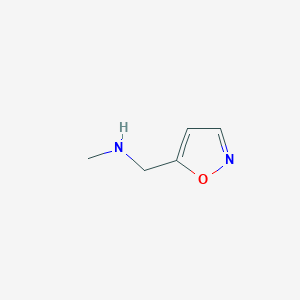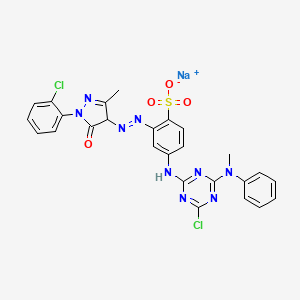
Acid yellow 127
Vue d'ensemble
Description
Acid Yellow 127, also known as C.I. Acid Yellow 127 or C.I. 18888, is a single azo class dye . It is a colorful green light yellow powder that is soluble in water . It is used for dyeing wool, silk, polyamide fiber fabric, and leather .
Synthesis Analysis
The synthesis of Acid Yellow 127 involves several steps. First, 2,4-Diaminobenzenesulfonic acid undergoes condensation with 2,4,6-Trichloro-1,3,5-triazine . This is followed by condensation with N-methylbenzenamine . The product is then diazotized and coupled with 1-(2-Chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one .Molecular Structure Analysis
The molecular formula of Acid Yellow 127 is C26H20Cl2N9NaO4S . It belongs to the single azo class of dyes . The molecular weight is 803.63 .Chemical Reactions Analysis
In the presence of strong sulfuric acid, Acid Yellow 127 turns yellow, and this color persists even upon dilution . In strong hydrochloric acid, it also turns yellow, and this color remains unchanged upon dilution . In nitric acid, it turns yellow, and upon dilution, a tender yellow precipitate forms . In a thick solution of sodium hydroxide, it decomposes, and upon dilution, a yellow precipitate forms .Physical And Chemical Properties Analysis
Acid Yellow 127 is a yellow powder that is soluble in water . It has a molecular weight of 803.63 . The dye solution is a green light yellow, and upon boiling, a clear solution can be obtained .Applications De Recherche Scientifique
Sorptive Removal Using Fly Ash
A study conducted by Atun et al. (2019) compared the sorptive removal of Acid Blue 127 and Acid Yellow 17 using fly ash. This research demonstrates the effectiveness of fly ash as a sorbent in removing dyes from solutions, including those related to Acid Yellow 127. The research used various analytical methods, such as infrared spectroscopy and electron microscopy, to analyze the sorbent before and after dye loading, indicating a potential environmental application for dye removal (Atun, Ayar, Kurtoğlu, & Ortaboy, 2019).
Electrocoagulation for Decolorization
Daneshvar et al. (2007) explored the use of electrocoagulation in the decolorization of C.I. Acid Yellow 23. They investigated various operational parameters such as current density and initial dye concentration. This study suggests that electrocoagulation is an effective method for treating wastewater containing Acid Yellow 23, relevant to the broader category of Acid Yellow dyes (Daneshvar, Khataee, Amani Ghadim, & Rasoulifard, 2007).
Adsorption Kinetics and Equilibria
Ayar and Atun (2014) focused on the adsorptive removal of Acid Blue 127 and Acid Yellow 17 using activated carbon. This study provides insight into the kinetics and equilibria of dye adsorption, which can inform the design of wastewater treatment processes for dyes related to Acid Yellow 127 (Ayar & Atun, 2014).
Modified Fenton Process for Decolorization
Özdemir and Oden (2011) investigated the decolorization of C.I. Reactive Orange 127 and C.I. Reactive Yellow 145 using a modified Fenton process. Their study determined optimal operational conditions for the process, indicating its potential effectiveness in treating wastewater containing similar dyes (Özdemir & Oden, 2011).
Radiochromic Gel Dosimeter Development
Jaszczak et al. (2021) worked on developing a new potassium iodide-based radiochromic gel dosimeter with Pluronic F-127 gel matrix, indicating the application of Acid Yellow 127 in radiation dosimetry. This study highlights a novel application of a dye in a specific scientific research context (Jaszczak, Sąsiadek, Kadłubowski, Dudek, & Kozicki, 2021).
Biosorption Using Aerobic Granular Sludge
Gao et al. (2010) explored the removal of Acid Yellow 17 using non-living aerobic granular sludge, demonstrating the biosorption capacity of such materials for dye removal from wastewater. This study provides insights into bioremediation techniques relevant to Acid Yellow dyes (Gao, Zhang, Su, Chen, & Peng, 2010).
Propriétés
IUPAC Name |
sodium;4-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-(2-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21Cl2N9O4S.Na/c1-15-22(23(38)37(35-15)20-11-7-6-10-18(20)27)34-33-19-14-16(12-13-21(19)42(39,40)41)29-25-30-24(28)31-26(32-25)36(2)17-8-4-3-5-9-17;/h3-14,22H,1-2H3,(H,39,40,41)(H,29,30,31,32);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLDRIFIKRWNLP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC3=NC(=NC(=N3)Cl)N(C)C4=CC=CC=C4)S(=O)(=O)[O-])C5=CC=CC=C5Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Cl2N9NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acid yellow 127 | |
CAS RN |
73384-78-8 | |
| Record name | Acid Yellow 127 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073384788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 4-[[4-chloro-6-(methylanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



